molecular formula C14H18N4O3 B2774362 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428353-11-0

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2774362
CAS No.: 1428353-11-0
M. Wt: 290.323
InChI Key: YGCMFSXKPMMFGU-UHFFFAOYSA-N
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Description

“N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a compound that has been identified as a potent and selective FLT3 inhibitor with good pharmaceutical properties . The compound has a linear formula of C13H15N3O2 .


Synthesis Analysis

The synthesis of isoxazole derivatives has been reported in various studies. For instance, Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms including carbon, hydrogen, nitrogen, and oxygen. The exact structure would need to be determined through advanced techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound has been found to be involved in various chemical reactions. For example, it has been used as a potent FLT3 inhibitor . More detailed information about its chemical reactions would require specific experimental data .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.283 . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

1. Photosynthetic Electron Transport Inhibitors

Pyrazole derivatives, closely related to the specified compound, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds demonstrated remarkable inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone, thus indicating their potential use in agriculture and herbicide development (Vicentini et al., 2005).

2. CNS Penetration and Cognitive Enhancement

A related compound, identified as an inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, demonstrated the ability to penetrate the central nervous system (CNS) and enhance cognition in animal models. This suggests that derivatives of the specified compound might be explored for their potential in treating cognitive disorders (Chambers et al., 2004).

3. Protoporphyrinogen Oxidase Inhibitors

Pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, similar in structure to the specified compound, have been synthesized as candidate herbicides. They exhibited both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, indicating potential applications in agricultural chemistry (Li et al., 2008).

Future Directions

Isoxazole derivatives, including this compound, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research will likely focus on improving the synthesis methods, understanding the mechanism of action, and evaluating the safety and efficacy of these compounds in clinical trials .

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMFSXKPMMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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